Product packaging for Dimethyl adipate-d8(Cat. No.:)

Dimethyl adipate-d8

Cat. No.: B12394903
M. Wt: 182.24 g/mol
InChI Key: UDSFAEKRVUSQDD-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Underpinnings of Isotopic Labeling in Molecular Science

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org It involves the substitution of a specific atom in a molecule with one of its isotopes, which has a different number of neutrons but the same number of protons. wikipedia.orgfiveable.me This substitution creates a "labeled" compound that is chemically similar to its unlabeled counterpart but can be distinguished by its mass or other physical properties. creative-proteomics.commetwarebio.com The most commonly used stable isotopes in this process are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org

The fundamental principle behind isotopic labeling is that the labeled molecules retain nearly identical chemical and biological properties to their non-labeled versions. creative-proteomics.com This allows them to participate in chemical reactions and biological processes in the same manner, serving as tracers to elucidate complex mechanisms. wikipedia.orgclearsynth.com The primary analytical techniques for detecting these labeled molecules are mass spectrometry (MS), which differentiates them based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which detects differences in nuclear properties. wikipedia.orgmetwarebio.combrightspec.com

A key concept in the application of deuterium labeling is the Kinetic Isotope Effect (KIE). libretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.orglibretexts.org Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower zero-point vibrational energy. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond. libretexts.org This effect, expressed as the ratio kH/kD, is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.orglibretexts.org

Overview of Deuterated Aliphatic Diesters in Chemical and Biochemical Investigations

Deuterated aliphatic diesters are a class of organic compounds where hydrogen atoms on a straight-chain dicarboxylic acid ester have been replaced by deuterium. These compounds have found significant utility in various scientific fields, primarily due to the properties conferred by deuterium labeling.

In analytical chemistry, particularly in mass spectrometry, deuterated aliphatic diesters serve as excellent internal standards. thalesnano.comnih.govclearsynth.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. clearsynth.com Because deuterated standards are chemically almost identical to the analyte of interest, they exhibit similar behavior during sample preparation and analysis, including extraction, derivatization, and ionization in the mass spectrometer. clearsynth.comscioninstruments.com This mimicry allows for the correction of sample loss and variations in instrument response, leading to highly accurate and precise quantification. thalesnano.comscioninstruments.com For example, deuterated methyl esters have been successfully used as internal standards for the quantification of fatty acid methyl esters in complex samples like food. nih.gov

In metabolic studies, deuterated aliphatic diesters can be used as tracers to investigate the metabolic pathways of lipids and fatty acids. clearsynth.comfoodb.ca By introducing these labeled compounds into a biological system, researchers can track their absorption, distribution, metabolism, and excretion. clearsynth.com The analysis of the resulting deuterated metabolites provides valuable insights into biochemical processes and how they are affected by various factors. clearsynth.comsimsonpharma.com

Furthermore, the study of deuterated esters has contributed to the understanding of reaction mechanisms in organic chemistry. rsc.org For instance, investigations into the autoxidation of aliphatic esters have utilized deuterated variants to determine the sites of radical attack, confirming that hydrogen atoms on the alkyl group are particularly susceptible. rsc.org

Distinct Research Contributions of Dimethyl Hexanedioate-d8 in Advanced Studies

Dimethyl hexanedioate-d8 is the isotopically labeled form of Dimethyl hexanedioate (also known as Dimethyl adipate), where the eight hydrogen atoms on the four central carbon atoms of the hexanedioate chain are replaced with deuterium. lgcstandards.com Its primary and most significant contribution to research is its role as an internal standard in quantitative analysis, particularly in studies involving plasticizers and other industrial chemicals. cymitquimica.comchiron.no

Due to its structural similarity to various phthalates and adipates, which are common plasticizers, Dimethyl hexanedioate-d8 is an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods used to detect and quantify these compounds in environmental and biological samples. chiron.noresearchgate.net Its use helps to ensure the accuracy and reliability of measurements by compensating for variations during the analytical process. clearsynth.comscioninstruments.com

The physical and chemical properties of Dimethyl hexanedioate-d8 are nearly identical to its non-deuterated analog, with the key difference being its increased molecular weight due to the eight deuterium atoms. This mass difference allows it to be easily distinguished in a mass spectrometer from the non-labeled compounds being analyzed, while ensuring it behaves similarly during chromatographic separation. scioninstruments.com

Scope and Research Trajectory of the Present Academic Review

This academic review focuses exclusively on the chemical compound Dimethyl hexanedioate-d8. The objective is to provide a thorough and scientifically accurate overview based on its chemical identity, properties, and established applications in research. The article will adhere strictly to the outlined sections, beginning with the foundational principles of isotopic labeling and the role of deuterated aliphatic diesters. It will then detail the specific characteristics and research uses of Dimethyl hexanedioate-d8. The information presented is compiled from scientific literature and chemical data sources, excluding any information on dosage, administration, or safety profiles to maintain a purely chemical and analytical focus.

Data Tables

Chemical Identity of Dimethyl Hexanedioate-d8

PropertyValueSource
Chemical Name Dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate lgcstandards.com
Synonyms Dimethyl hexanedioate-d8, 2,2,3,3,4,4,5,5-Octadeuterio-hexanedioic acid dimethyl ester lgcstandards.compharmaffiliates.com
CAS Number 52089-64-2 lgcstandards.comcymitquimica.comesslabshop.com
Molecular Formula C₈H₆D₈O₄ pharmaffiliates.com
Molecular Weight 182.24 g/mol lgcstandards.compharmaffiliates.com
InChI InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 lgcstandards.com

Physical Properties of Unlabeled Dimethyl Hexanedioate

Property Value Source
Appearance Colorless liquid integratechem.comwikipedia.org
Density 1.062 g/mL at 20 °C
Melting Point 8 °C integratechem.com
Boiling Point 109-110 °C at 14 mmHg
Flash Point 107 °C (225 °F) integratechem.com
Solubility Immiscible with water; Miscible with alcohols and ether

| Refractive Index | n20/D 1.428 | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B12394903 Dimethyl adipate-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O4

Molecular Weight

182.24 g/mol

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2

InChI Key

UDSFAEKRVUSQDD-SQUIKQQTSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

COC(=O)CCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Dimethyl Hexanedioate D8

Precursor Synthesis and Deuteration Pathways for Hexanedioate Derivatives

The creation of Dimethyl hexanedioate-d8 fundamentally relies on the successful synthesis of a deuterated precursor, typically adipic acid-d8, which is subsequently esterified.

The most direct route to Dimethyl hexanedioate-d8 involves a two-step process: first, the deuteration of the adipic acid backbone, followed by esterification.

One established method for deuterating adipic acid involves hydrogen-deuterium (H/D) exchange reactions. Adipic acid can be dissolved in deuterium (B1214612) oxide (D₂O), often at elevated temperatures and pressures in specialized reactors, to facilitate the exchange of its aliphatic protons with deuterium atoms. ansto.gov.auacs.org The use of a catalyst can enhance the efficiency of this exchange. Once adipic acid-d8 is synthesized and purified, it can undergo Fischer esterification. This classic reaction involves treating the deuterated dicarboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, to yield Dimethyl hexanedioate-d8. rsc.org

Alternatively, deuteration can be achieved by starting with a precursor that is already deuterated and can be chemically converted to adipic acid. For instance, the oxidation of deuterated cyclohexanone (B45756) can produce deuterated adipic acid, which is then esterified. researchgate.net Another advanced strategy involves the catalytic conversion of biomass-derived sugar acids, such as glucaric acid, into adipate (B1204190) esters. berkeley.eduacs.org Performing this conversion using deuterium gas (D₂) as the reductant in the hydrogenation step could offer a pathway to deuterated adipates.

Regioselective deuteration allows for the specific placement of deuterium atoms on a molecule. While Dimethyl hexanedioate-d8 requires full deuteration of the aliphatic chain, the principles of regioselective exchange are central to advanced deuteration strategies. Late-stage functionalization, where C-H bonds are selectively activated and replaced with C-D bonds on a fully formed molecule, represents a highly atom-economical approach. snnu.edu.cn

For a diester like dimethyl hexanedioate, this can be achieved using transition-metal catalysts. Homogeneous catalysts based on metals like iridium, rhodium, or palladium can mediate the direct exchange of C(sp³)–H bonds with deuterium from a source like D₂O. snnu.edu.cn Photocatalysis, often in synergy with hydrogen atom transfer (HAT) catalysis, presents a modern and powerful method for the H/D exchange of unactivated C(sp³)–H bonds under mild conditions, using D₂O as an inexpensive deuterium source. nih.gov These methods offer precise control over which hydrogen atoms are exchanged, although for Dimethyl hexanedioate-d8, the goal is exhaustive rather than selective exchange on the backbone.

Table 1: Overview of Synthetic Strategies for Deuteration
MethodDeuterium SourceDescriptionApplicability
Precursor H/D ExchangeD₂OExchange of protons on a precursor molecule (e.g., adipic acid) with deuterium from D₂O, often under heat/pressure. The deuterated precursor is then used in subsequent synthesis steps. ansto.gov.auacs.orgCommon for producing fully deuterated aliphatic chains.
Catalytic HydrogenationD₂ GasReduction of an unsaturated precursor (e.g., an unsaturated adipate) using deuterium gas over a metal catalyst (e.g., Pd/C). berkeley.eduUseful for introducing deuterium via reduction of double or triple bonds.
Late-Stage C-H ActivationD₂ODirect, catalyzed exchange of specific C-H bonds on the final target molecule for C-D bonds. snnu.edu.cnAdvanced method for selective or extensive deuteration without redesigning the entire synthesis.
Photocatalytic H/D ExchangeD₂OUses light and a photocatalyst to facilitate H/D exchange at unactivated C(sp³)-H positions under mild conditions. nih.govA modern, highly efficient method with excellent functional group tolerance.

Methodologies for Achieving High Isotopic Purity in Deuterated Compounds

The utility of a deuterated standard is directly related to its isotopic purity. For quantitative applications, purities of 98-99 atom % D or higher are often required. sigmaaldrich.comlgcstandards.com Achieving this level of enrichment depends on several factors throughout the synthesis and purification process.

The primary factor is the isotopic enrichment of the deuterium source itself. Commercially available deuterium oxide (D₂O) and deuterium gas (D₂) with purities exceeding 99.8% are essential starting points. acs.org Secondly, the reaction conditions must be optimized to drive the H/D exchange or deuteration reaction to completion. This may involve using a stoichiometric excess of the deuterium source, extending reaction times, or employing highly active catalysts to ensure all target proton sites are exchanged.

Finally, purification is critical. Even under optimal conditions, a mixture of isotopologues (e.g., d7, d6) may be present. Techniques such as column chromatography, high-performance liquid chromatography (HPLC), or recrystallization are used to separate the desired fully deuterated compound from its less-deuterated counterparts and other chemical impurities. ansto.gov.au

Optimization of Deuteration Yields and Scalability for Research Applications

Optimizing a deuteration reaction involves balancing the chemical yield (the amount of product obtained) with the isotopic yield (the level of deuterium incorporation). For research applications, where gram-scale quantities may be needed, scalability is also a key consideration.

Reaction parameters such as temperature, pressure, catalyst choice, and catalyst loading are systematically varied to find the optimal conditions. For H/D exchange in batch reactors, increasing the temperature can improve exchange rates, but may also lead to side reactions if too high. ansto.gov.au The choice of solvent is also critical, as it must solubilize the substrate without interfering with the deuteration process.

Scaling up from laboratory benchtop to larger-scale production requires careful engineering. Hydrothermal Parr reactors, which can operate at high temperatures and pressures, are suitable for scaling up H/D exchange reactions from milligram to multi-gram or even kilogram scales. ansto.gov.au However, challenges in maintaining homogeneous mixing and heat transfer must be addressed to ensure that the high isotopic purity and chemical yield achieved on a small scale are reproducible in larger batches.

Analytical Validation of Deuteration Level and Isotopic Distribution

After synthesis and purification, the resulting compound must be rigorously analyzed to confirm its chemical structure, chemical purity, and, most importantly, its isotopic enrichment and distribution. A combination of spectroscopic techniques is typically employed for this comprehensive validation. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly used techniques for the analysis of deuterated compounds. ansto.gov.aubrightspec.com

Nuclear Magnetic Resonance (NMR):

Proton NMR (¹H NMR): This technique is used to detect the presence of hydrogen atoms. In a successfully synthesized sample of Dimethyl hexanedioate-d8, the signals corresponding to the eight protons on the C2, C3, C4, and C5 positions of the adipate backbone should be absent or significantly diminished to baseline noise. sigmaaldrich.com The presence of small residual signals allows for the quantification of any remaining ¹H content.

Deuterium NMR (²H NMR): This method directly observes the deuterium nuclei. A ²H NMR spectrum of Dimethyl hexanedioate-d8 would show signals corresponding to the deuterium atoms on the aliphatic chain, confirming their presence and structural location. sigmaaldrich.comrug.nl The relative integration of these signals can provide information about the site-specific deuterium incorporation. Combining quantitative ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass-to-charge ratio of ions with very high accuracy. It is used to confirm the elemental formula of the compound by comparing the measured exact mass to the theoretical mass. For Dimethyl hexanedioate-d8 (C₈D₈H₆O₄), the expected molecular weight is approximately 182.24, a significant increase from the non-deuterated version (C₈H₁₄O₄, MW ≈ 174.20). lgcstandards.comrsc.org

Table 2: Analytical Techniques for Validation of Dimethyl Hexanedioate-d8
TechniqueInformation ProvidedAdvantages
Proton NMR (¹H NMR)Confirms the absence of protons at deuterated sites; quantifies residual protons. sigmaaldrich.comHighly sensitive for detecting proton impurities; structurally specific.
Deuterium NMR (²H NMR)Directly confirms the presence and location of deuterium atoms. rug.nlUnambiguous detection of deuterium; provides site-specific information.
High-Resolution MS (HR-MS)Accurate mass measurement to confirm elemental composition. rsc.orgProvides high confidence in the molecular formula and overall mass shift due to deuteration.
Isotopic Distribution (MS)Determines the relative abundance of all isotopologues (d8, d7, d6, etc.); calculates overall isotopic purity. nih.govspringernature.comGives a complete picture of isotopic enrichment; highly quantitative.

Applications of Dimethyl Hexanedioate D8 in Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The presence of deuterium (B1214612) in dimethyl hexanedioate-d8 significantly influences its NMR spectroscopic behavior, providing distinct advantages in structural and quantitative analysis.

Deuterium Labeling for Proton NMR Spectral Simplification and Signal Assignment

The primary application of deuterated compounds like dimethyl hexanedioate-d8 in proton (¹H) NMR is the simplification of complex spectra. tcichemicals.comfiveable.me In a standard ¹H NMR spectrum, signals from the solvent can obscure those of the analyte. tcichemicals.com By using a deuterated solvent, these interfering signals are eliminated. fiveable.me Similarly, selective deuteration of a molecule, such as in dimethyl hexanedioate-d8 where the methylene (B1212753) protons are replaced by deuterium, leads to the disappearance of their corresponding signals in the ¹H NMR spectrum. huji.ac.ilmagritek.comresearchgate.net This simplification is crucial for the unambiguous assignment of the remaining proton signals, especially in molecules with overlapping resonances. researchgate.net The absence of signals at specific chemical shifts confirms the position of deuterium incorporation. researchgate.net

For instance, the ¹H NMR spectrum of unlabeled dimethyl hexanedioate would show signals for both the methyl and methylene protons. In contrast, the ¹H NMR spectrum of dimethyl hexanedioate-d8 would ideally only exhibit a signal for the methyl protons, as the methylene positions are deuterated. This allows for a clear and unobstructed view of the methyl group's resonance, facilitating its precise chemical shift determination and the study of its interactions.

Quantitative Deuterium NMR (D-NMR) for Isotopic Enrichment Determination

Deuterium NMR (²H or D-NMR) is a direct method for determining the level of deuterium incorporation in a molecule. sigmaaldrich.comwikipedia.org While proton NMR can indicate the absence of protons at specific sites, D-NMR provides a quantitative measure of the deuterium atoms present. sigmaaldrich.com Although deuterium has a lower natural abundance and a smaller magnetogyric ratio compared to protons, making it less sensitive, it is highly effective for analyzing enriched compounds. sigmaaldrich.comwikipedia.org

The process involves acquiring a D-NMR spectrum of the deuterated compound. The integrated intensity of the deuterium signal is proportional to the number of deuterium atoms, allowing for the calculation of isotopic enrichment. sigmaaldrich.com For accurate quantification, proper experimental parameters, such as a sufficient relaxation delay, are necessary.

Table 1: Comparison of Proton and Deuteron Properties for NMR

PropertyProton (¹H)Deuteron (²H)
Natural Abundance99.985%0.015%
Spin Quantum Number (I)1/21
Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)26.75194.1066
Resonance Frequency at 9.4 T (MHz)399.93961.393
Data sourced from Sigma-Aldrich technical resources. sigmaaldrich.com

Utility in Multidimensional NMR Experiments for Complex Structural Elucidation

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for determining the complete structure of complex molecules. iaea.orgbitesizebio.com These experiments correlate the chemical shifts of different nuclei, providing information about their connectivity. bitesizebio.com

The strategic incorporation of deuterium, as in dimethyl hexanedioate-d8, can aid in these experiments. For example, in a ¹H-¹³C HSQC spectrum, which shows correlations between directly attached protons and carbons, the absence of cross-peaks for the deuterated positions confirms the isotopic labeling. This can help in assigning the carbon signals of the deuterated parts of the molecule. While direct detection of deuterium in these experiments is less common, its presence or absence in the corresponding ¹H spectra simplifies the interpretation of the multidimensional data, contributing to a more accurate and complete structural elucidation. bitesizebio.comdtu.dk

Mass Spectrometry (MS) Applications

In mass spectrometry, the known mass difference between hydrogen and deuterium makes isotopically labeled compounds like dimethyl hexanedioate-d8 invaluable for quantification and mechanistic studies.

Isotope Dilution Mass Spectrometry (IDMS) as an Internal Standard for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. epa.goveuropa.eu This technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. alsglobal.comnih.gov Dimethyl hexanedioate-d8 is an ideal internal standard for the quantification of its unlabeled counterpart, dimethyl hexanedioate. lgcstandards.com

The methodology involves adding a known amount of dimethyl hexanedioate-d8 to a sample containing an unknown amount of dimethyl hexanedioate. epa.gov Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. nih.gov However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. alsglobal.com By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the unlabeled dimethyl hexanedioate can be precisely calculated, correcting for any sample loss or variability during the analytical process. epa.gov

Table 2: Properties of Dimethyl Hexanedioate and its Deuterated Analog for IDMS

CompoundChemical FormulaMolecular Weight ( g/mol )
Dimethyl hexanedioateC₈H₁₄O₄174.19
Dimethyl hexanedioate-d8C₈H₆D₈O₄182.24
Data sourced from PubChem and LGC Standards. lgcstandards.comnih.gov

Elucidation of Fragmentation Pathways through Deuterium Labeling

Understanding how molecules fragment in a mass spectrometer is crucial for structural identification. Deuterium labeling is a powerful technique for unraveling these fragmentation mechanisms. nih.gov When a molecule like dimethyl hexanedioate-d8 is analyzed by mass spectrometry, the masses of the resulting fragment ions will be shifted by the number of deuterium atoms they contain.

By comparing the mass spectrum of the unlabeled dimethyl hexanedioate with that of dimethyl hexanedioate-d8, researchers can deduce the specific atoms that are lost or retained in each fragment. For example, if a fragment ion from the d8-labeled compound has a mass that is 8 units higher than the corresponding fragment from the unlabeled compound, it indicates that all eight deuterium atoms are retained in that fragment. Conversely, if the mass difference is less than 8, it signifies the loss of one or more deuterium atoms, pinpointing the location of bond cleavage. This information is instrumental in proposing and confirming fragmentation pathways. nih.gov

Enhanced Sensitivity and Selectivity in LC-MS/MS and GC-MS Analysis

The use of stable isotope-labeled internal standards is a cornerstone of high-precision quantitative analysis in mass spectrometry. Dimethyl hexanedioate-d8, as a deuterated analog of dimethyl hexanedioate, serves as an exemplary internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. eag.com Its utility stems from its chemical near-identity to the non-labeled analyte, ensuring it behaves almost identically during sample preparation, extraction, and chromatographic separation. rsc.orgnih.gov

The key to its effectiveness lies in the mass difference. While Dimethyl hexanedioate-d8 co-elutes with the native Dimethyl hexanedioate, the mass spectrometer can easily distinguish between the two due to the +8 Dalton mass shift from the deuterium atoms. lgcstandards.com This allows for the correction of variations in analyte recovery during sample workup and compensates for matrix effects—signal suppression or enhancement caused by other components in the sample—which are common challenges in complex biological or environmental matrices. nih.gov

In tandem mass spectrometry (MS/MS), selectivity is exceptionally high because the instrument monitors a specific fragmentation pattern—the transition of a selected precursor ion to a specific product ion. eag.com By using a deuterated standard, a separate, mass-shifted transition can be monitored for the internal standard. This parallel monitoring enables precise quantification even at trace levels, as any signal fluctuation affecting the analyte will also affect the internal standard, allowing the ratio between the two to remain constant and yield a highly accurate measurement. eag.comrsc.org The use of stable labeled internal standards is crucial for developing robust and reproducible quantitative methods, providing confidence in the analytical data. eag.com This approach significantly enhances both the sensitivity and selectivity of the assay, making it possible to detect and quantify analytes at concentrations as low as parts per trillion in some cases. eag.comrsc.org

FeatureAdvantage of Using Dimethyl Hexanedioate-d8 as an Internal Standard
Co-elution Elutes at the same retention time as the analyte, providing optimal correction for chromatographic variability.
Mass Difference Easily distinguished from the non-labeled analyte by the mass spectrometer, preventing signal overlap.
Matrix Effect Correction Compensates for signal suppression or enhancement from complex sample matrices, improving accuracy. nih.gov
Recovery Correction Accounts for analyte loss during sample extraction, purification, and handling steps.
Enhanced Selectivity Allows for monitoring of a unique mass transition (precursor/product ion pair), reducing interferences. eag.com
Improved Precision The use of a ratiometric response (analyte/internal standard) minimizes instrument variability and improves reproducibility. eag.com

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. researchgate.net These non-destructive methods probe the characteristic vibrations of chemical bonds—such as stretching, bending, and rocking. libretexts.org For a molecule like Dimethyl hexanedioate, its IR and Raman spectra would display a series of bands corresponding to the vibrations of its functional groups, including the C=O (carbonyl) and C-O (ester) stretches, as well as various C-H vibrations of the methylene and methyl groups. mdpi.comnist.gov

The introduction of deuterium to form Dimethyl hexanedioate-d8 induces significant and predictable changes in the vibrational spectrum. libretexts.org This isotopic substitution is a powerful tool in spectroscopy because it alters the mass of specific atoms without changing the electronic structure or molecular geometry of the compound. ajchem-a.com The primary effect of replacing hydrogen with deuterium is a lowering of the vibrational frequencies for the bonds involving these atoms, a phenomenon known as an isotopic shift or redshift. ajchem-a.comajchem-a.com This occurs because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms; doubling the mass of hydrogen has a pronounced effect. libretexts.orgacs.org

Analysis of Isotopic Shifts in Vibrational Frequencies for Structural Insights

The analysis of isotopic shifts is a fundamental application of isotopic labeling in vibrational spectroscopy. acs.org By comparing the IR and Raman spectra of Dimethyl hexanedioate with its d8 analog, specific vibrational modes can be confidently assigned. libretexts.org Vibrations associated with the C-H bonds in the hexanedioate backbone are the most affected by deuteration. The C-H stretching frequencies, typically found in the 2800-3000 cm⁻¹ region of the IR spectrum, will shift to significantly lower frequencies (approximately 2100-2250 cm⁻¹) for the C-D bonds in Dimethyl hexanedioate-d8. acs.orgcdnsciencepub.com Similarly, C-H bending and wagging modes, which appear at lower frequencies, also shift downwards upon deuteration. ruc.dk

This effect is invaluable for several reasons:

Vibrational Assignment: It allows for the unambiguous assignment of peaks in a complex spectrum. If a peak shifts upon deuteration, it can be confidently assigned to a vibrational mode involving that hydrogen atom. libretexts.org

Probing Coupling: It can be used to study the coupling between different vibrational modes. If a vibration not directly involving a C-H bond also shifts, it indicates that it is mechanically coupled to a C-H/C-D mode.

Structural Verification: The predictable nature of these shifts confirms the location of the isotopic label within the molecular structure.

The table below illustrates the theoretical basis for the expected isotopic shifts in vibrational frequencies based on the harmonic oscillator model, where the frequency is proportional to √(k/μ), with k being the force constant and μ the reduced mass.

Vibrational ModeTypical Frequency Range (Protio, cm⁻¹)Expected Frequency Range (Deuterio, cm⁻¹)Approximate Frequency Ratio (νH/νD)
C-H Stretch2850 - 30002100 - 2250~1.3 - 1.4
C-H Bend1350 - 1480~950 - 1100~1.3 - 1.4

Note: The data presented are illustrative, based on established principles of isotopic effects in vibrational spectroscopy. libretexts.orgacs.org The exact frequencies for Dimethyl hexanedioate-d8 would require experimental measurement.

Studies on related deuterated esters, such as methyl acetate, have confirmed that other vibrations can also be affected; for instance, the C=O stretching frequency has been observed to shift to a lower frequency with increasing deuteration, indicating subtle electronic or coupling effects. cdnsciencepub.com

Conformational Analysis and Molecular Dynamics Probes using Deuterated Analogs

Beyond static structural information, deuterated analogs like Dimethyl hexanedioate-d8 serve as powerful, non-invasive probes for studying molecular conformation and dynamics. researchgate.netmdpi.com A flexible molecule like Dimethyl hexanedioate can exist in various rotational isomers (conformers), arising from rotation around its single bonds. mdpi.comrsc.org These different conformers often have unique vibrational spectra, and their relative populations can be influenced by factors like solvent and temperature. rsc.orgresearchgate.net Vibrational spectroscopy of the deuterated analog can help distinguish the spectral signatures of these different conformers, aiding in a complete conformational analysis.

Furthermore, deuterium labeling is a key technique for probing the dynamics of molecules in condensed phases, often in conjunction with molecular dynamics (MD) simulations. mdpi.comnih.gov Techniques such as solid-state deuterium nuclear magnetic resonance (²H NMR) are particularly sensitive to the motion of deuterated groups. researchgate.net The line shape of the ²H NMR spectrum provides detailed information about the rate and geometry of molecular motion, such as rotations, librations, and larger-scale conformational changes. researchgate.netmdpi.com

MD simulations can be used to generate ensembles of possible conformations and to model the dynamic behavior of the molecule over time. nih.govchemrxiv.orgrsc.org When these simulations are performed on a deuterated analog, the resulting dynamic parameters can be directly compared with experimental data from techniques like ²H NMR or neutron scattering. This synergy between theory and experiment allows for a detailed, atomistic understanding of the molecule's behavior. For example, hydrogen-deuterium exchange mass spectrometry (HDX-MS) coupled with MD simulations is a powerful strategy for quantifying the conformational states of complex biomolecules. nih.govacs.org While Dimethyl hexanedioate-d8 is a smaller molecule, the same principles apply to using it as a probe to understand its orientation and mobility within more complex systems, such as polymers or solvent mixtures.

Application AreaTechnique(s)Information Gained from Dimethyl Hexanedioate-d8
Conformational Isomerism Vibrational Spectroscopy (IR, Raman)Identification and relative population of different rotational isomers (conformers) in various environments. rsc.org
Molecular Dynamics Solid-State ²H NMR, Inelastic Neutron ScatteringCharacterization of the rate and geometry of molecular motions (e.g., bond rotations, tumbling) in the solid state. researchgate.net
Probe of Local Environment Vibrational Spectroscopy, NMR, MD SimulationsReporting on the local order, orientation, and dynamics when incorporated into a larger system (e.g., polymer matrix, liquid crystal). mdpi.com
Validation of Theory All Spectroscopic Techniques + MD SimulationsProviding experimental data to validate and refine computational models of molecular structure and dynamics. nih.gov

Mechanistic and Kinetic Investigations Utilizing Dimethyl Hexanedioate D8

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling and Tracing

Deuterium labeling is a fundamental technique for elucidating complex reaction mechanisms. By strategically replacing hydrogen with deuterium atoms, chemists can trace the path of molecules or molecular fragments through a reaction sequence. Dimethyl hexanedioate-d8, with deuterium atoms labeling the C2, C3, C4, and C5 positions of the adipate (B1204190) backbone, is ideal for this purpose.

When Dimethyl hexanedioate-d8 is used as a starting material, the location of the deuterium atoms in the reaction products can be precisely determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This "isotopic mapping" provides definitive evidence for proposed mechanistic pathways, confirming or refuting hypothesized bond-forming and bond-breaking events. For instance, in a cyclization reaction, the position of the deuterium labels in the resulting cyclic product would unambiguously show which carbon atoms of the original adipate chain were involved in forming the new ring. Similarly, in fragmentation reactions, analyzing the deuterium content of the various fragments helps identify the origin of each piece.

Illustrative Example: Tracing in a Hypothetical Rearrangement Reaction

Consider a hypothetical acid-catalyzed rearrangement of Dimethyl hexanedioate-d8. By analyzing the product distribution and the location of the deuterium labels, one could distinguish between different proposed mechanistic pathways, such as those involving hydride shifts or skeletal rearrangements.

Hypothetical Product Deuterium Positions (Determined by ¹H NMR and MS) Mechanistic Interpretation
Dimethyl 2-methyl-d3-glutarate-d5d5 on glutarate backbone, d3 on methyl groupSuggests a mechanism involving a skeletal rearrangement and methyl group migration.
Dimethyl hexanedioate-d8d8 on the hexanedioate backboneIndicates no rearrangement occurred under the reaction conditions.

Determination of Primary and Secondary Kinetic Isotope Effects (KIEs) in Ester Hydrolysis and Formation

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The KIE is a sensitive probe of the rate-determining step of a reaction and provides insight into the bonding environment of the isotopically substituted atom in the transition state.

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

Secondary KIEs occur when the bond to the labeled atom is not broken but its bonding environment (e.g., hybridization) changes during the rate-determining step.

In the case of Dimethyl hexanedioate-d8, the deuterium atoms are located on the carbon backbone, not on the ester groups. Therefore, studying its hydrolysis or formation would primarily reveal secondary KIEs. For example, during the hydrolysis of the ester, the hybridization of the alpha-carbons (C2 and C5) might change in the transition state of the rate-limiting step. Comparing the rate constant for the hydrolysis of the deuterated compound (k_D) with that of the non-deuterated compound (k_H) gives the KIE (k_H/k_D).

Illustrative Data: Secondary KIE in Acid-Catalyzed Hydrolysis

The following table presents hypothetical data for the acid-catalyzed hydrolysis of dimethyl hexanedioate and its d8 isotopologue to illustrate how a secondary KIE would be determined.

Compound Rate Constant (k) at 25°C (s⁻¹) Kinetic Isotope Effect (k_H/k_D)
Dimethyl hexanedioate (H)1.20 x 10⁻⁴\multirow{2}{*}{1.15}
Dimethyl hexanedioate-d8 (D)1.04 x 10⁻⁴

Isotopic Probing of Transition State Structures in Organic Reactions

The magnitude of the secondary KIE provides valuable information about the structure of the transition state. A secondary KIE can be "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1).

A normal KIE (k_H/k_D > 1) is typically observed when the hybridization of the carbon atom bearing the deuterium changes from sp³ to sp². This is because the C-H (or C-D) bending vibrations are "stiffer" in the sp²-hybridized state, and the energetic difference is greater for the C-H bond, leading to a faster reaction for the hydrogen-containing compound.

An inverse KIE (k_H/k_D < 1) suggests a change from sp² to sp³ hybridization in the transition state.

In the context of ester hydrolysis, the observation of a small, normal secondary KIE (e.g., 1.15, as in the illustrative table above) would suggest that the transition state has some increased sp² character at the alpha-carbons relative to the sp³ ground state. This could imply a mechanism where there is significant electronic change at these carbons during the rate-limiting step, even though the C-D bonds are not broken.

Table: Interpretation of Hypothetical KIE Values

Observed k_H/k_D Type of Secondary KIE Interpretation of Transition State Structure
~1.00NoneNo significant change in hybridization at the deuterated carbons in the rate-limiting step.
1.10 - 1.25NormalIncreased sp² character; loosening of C-D bending vibrations (e.g., formation of a carbocation-like character).
0.85 - 0.95InverseIncreased sp³ character; tightening of C-D bending vibrations (e.g., nucleophilic attack at the carbon).

Reaction Pathway Analysis in Biocatalytic Transformations (Non-Clinical)

In biocatalysis, enzymes are used to perform chemical transformations. Understanding the detailed mechanism of an enzyme is crucial for its optimization and application. Dimethyl hexanedioate-d8 can be used as a substrate to probe the mechanisms of non-clinical enzymatic reactions, such as those involving lipases or oxidoreductases.

When an enzyme metabolizes Dimethyl hexanedioate-d8, the resulting products and intermediates can be analyzed by mass spectrometry. The mass difference imparted by the deuterium labels allows for the clear identification and tracking of metabolites derived from the substrate. This helps to map the entire metabolic pathway and identify key intermediates. For example, if an enzyme hydroxylates the adipate backbone, MS analysis of the product mixture would show a hydroxylated d8-adipate derivative, confirming the reaction and pinpointing the site of oxidation if combined with fragmentation analysis. This approach is valuable for discovering new enzymatic functions and understanding how enzymes achieve their remarkable specificity.

Illustrative Example: Probing an Enzymatic Oxidation Pathway

A hypothetical oxidase enzyme is tested for its ability to act on dimethyl adipate. By feeding the enzyme Dimethyl hexanedioate-d8, the pathway can be analyzed.

Observed Ion (m/z) in MS Proposed Structure Interpretation
183.14[Dimethyl hexanedioate-d8 + H]⁺Unreacted substrate.
199.13[Hydroxy-dimethyl hexanedioate-d7 + H]⁺The enzyme catalyzed a hydroxylation, replacing one deuterium atom with a hydroxyl group.
181.12[Oxo-dimethyl hexanedioate-d6 + H]⁺Further oxidation of the hydroxylated intermediate to a ketone, with loss of another deuterium.

Dimethyl Hexanedioate D8 As a Tracer in Pre Clinical Biochemical and Environmental Research

Metabolic Pathway Elucidation in In Vitro and Ex Vivo Biological Systems (Non-Clinical)

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research. medchemexpress.com By replacing hydrogen atoms with deuterium (B1214612), a non-radioactive isotope, scientists can track the journey of molecules through complex biochemical networks. informaticsjournals.co.inmdpi.com This approach, known as stable isotope tracing, offers a powerful method for dissecting metabolic fluxes and understanding cellular processes. medchemexpress.comnih.gov

Studies on Esterase Activity and Biotransformation Pathways

Dimethyl hexanedioate-d8 is particularly useful for studying the activity of esterases, a class of enzymes that hydrolyze esters. In non-clinical in vitro and ex vivo systems, the deuterated compound can be introduced to cell cultures or tissue preparations. nih.gov The subsequent analysis of metabolites by techniques like mass spectrometry allows researchers to quantify the rate of hydrolysis and identify the resulting products. mdpi.com This provides direct evidence of esterase activity and helps to map the biotransformation pathways of diesters. atamanchemicals.com The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to a slower rate of metabolism, an effect known as the kinetic isotope effect, which can provide further insights into the enzymatic mechanism. researchgate.netjuniperpublishers.com

Tracing Carbon Flux in Model Biological Systems

Isotopically labeled compounds like dimethyl hexanedioate-d8 are instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions in a biological system. medchemexpress.com When introduced into a model system, the deuterium atoms act as tracers, allowing scientists to follow the carbon backbone of the molecule as it is metabolized. nih.gov This enables the mapping of carbon flow through various interconnected pathways. For instance, by analyzing the isotopic enrichment in downstream metabolites, researchers can determine the relative contributions of different pathways to the formation of a particular product. utrgv.eduplos.org This quantitative data is crucial for building and validating computational models of metabolism. plos.org

Environmental Fate and Transport Studies of Related Compounds (Isotope Tracing)

Stable isotope tracing is a powerful technique for understanding the environmental journey of organic compounds. moravek.com By using labeled compounds, scientists can track pollutants and their breakdown products in various ecosystems, helping to develop strategies for remediation and control. moravek.commanufacturingchemist.com

Biodegradation and Abiotic Transformation Pathway Analysis in Environmental Matrices

In environmental science, understanding how chemicals break down is critical. Isotope tracing with compounds like dimethyl hexanedioate-d8 allows for the conclusive determination of in-situ biodegradation. microbe.comenviro.wiki When a labeled compound is introduced into an environmental matrix such as soil or water, its transformation can be monitored over time. wur.nl This helps in identifying the specific microorganisms responsible for its degradation through techniques like Stable Isotope Probing (SIP). utrgv.edumicrobe.com Furthermore, it allows for the differentiation between biotic (biodegradation) and abiotic transformation processes. wur.nl The analysis of the isotopic composition of the remaining compound and its degradation products provides direct evidence of the transformation pathways. researchgate.netclu-in.org

Source Apportionment and Contaminant Tracing in Ecosystems

Isotopically labeled compounds are invaluable for identifying the sources of contamination and tracking their movement through ecosystems. moravek.com The unique isotopic signature of a labeled compound allows it to be distinguished from naturally occurring substances. researchgate.net This enables researchers to trace the dispersal of a contaminant from its point of origin and understand its distribution in different environmental compartments like water, soil, and air. manufacturingchemist.comreachwater.uk This information is vital for assessing environmental exposure and developing effective remediation strategies.

Interrogation of Molecular Interactions in Non-Clinical Biological Systems

The substitution of hydrogen with deuterium can subtly alter the physical properties of a molecule, which can be exploited to study molecular interactions. informaticsjournals.co.in While the chemical properties remain largely the same, the increased mass and stronger C-D bond can influence non-covalent interactions. informaticsjournals.co.inmdpi.com In non-clinical settings, dimethyl hexanedioate-d8 can be used as a probe to study its binding to proteins or other biological macromolecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can detect the changes in the molecular environment upon binding, providing information about the binding site and the nature of the interaction. medchemexpress.com These studies are fundamental to understanding the mechanisms of action of small molecules within a biological context.

Computational Chemistry and Theoretical Modeling of Deuterated Diesters

Quantum Mechanical (QM) Calculations for Predicting Isotopic Effects on Molecular Properties

Quantum mechanical calculations are fundamental to understanding how deuterium (B1214612) substitution alters the intrinsic properties of a molecule like Dimethyl hexanedioate-d8. Within the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of its isotopic composition. acs.org However, the substitution of hydrogen with heavier deuterium atoms significantly affects properties related to nuclear mass, most notably the vibrational energy levels. acs.orgajchem-a.com

The primary impact of deuteration is on the zero-point vibrational energy (ZPVE) of the molecule. The ZPVE for a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond, resulting in a stronger, more stable C-D bond. tandfonline.cominformaticsjournals.co.in This difference in bond energy is a key factor influencing the kinetic and thermodynamic properties of deuterated compounds. tandfonline.com

Table 1: Predicted Isotopic Effects on Molecular Properties of Dimethyl Hexanedioate vs. Dimethyl Hexanedioate-d8

Molecular PropertyDimethyl hexanedioate (Unlabeled)Dimethyl hexanedioate-d8Rationale for Difference
Molecular Weight 174.20 g/mol 182.25 g/mol Increased mass from 8 Deuterium atoms.
Zero-Point Energy (ZPE) HigherLowerThe greater mass of deuterium leads to lower vibrational frequencies and a lower ZPE for C-D bonds compared to C-H bonds. mdpi.com
Bond Dissociation Energy (C-D vs. C-H) Lower (for C-H)Higher (for C-D)The lower ZPE of the C-D bond requires more energy to be broken. tandfonline.com
Dipole Moment Calculated ValueMinor Change PredictedIsotopic substitution causes subtle changes in electron distribution and vibrational averaging, which can slightly alter the overall dipole moment. ajchem-a.com

Molecular Dynamics (MD) Simulations Incorporating Deuterated Moieties for Conformational Studies

Molecular dynamics simulations provide a means to study the time-evolved behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. mdpi.com For Dimethyl hexanedioate-d8, MD simulations can explore how the mass change in the hexanedioate chain influences its dynamic properties.

In a typical MD simulation of a deuterated compound, the standard approach involves a simple mass substitution within a classical molecular mechanics (MM) force field (e.g., CHARMM, AMBER). acs.orgresearchgate.net This method assumes that the potential energy functions parameterized for the non-deuterated molecule are transferable, which is often a valid approximation. acs.org The simulation would thus model the slower vibrational and rotational motions of the deuterated segments of the molecule.

However, for systems where subtle quantum effects on intermolecular interactions are significant, this simple mass-change approach may be insufficient. acs.org Advanced approaches may require the re-parameterization of the force field to explicitly account for the changes in vibrational modes and their effect on non-bonded interactions. acs.org MD simulations can be used to analyze conformational preferences, solvent structuring around the deuterated ester, and its diffusion characteristics. For example, simulations could reveal whether the increased mass of the deuterated chain in Dimethyl hexanedioate-d8 leads to a more compact or extended average conformation in different solvents.

Prediction of Spectroscopic Signatures and Vibrational Modes for Deuterated Analogs

One of the most direct and predictable consequences of deuteration is the alteration of a molecule's vibrational spectrum (Infrared and Raman). ajchem-a.com Computational methods are exceptionally adept at predicting these changes. QM calculations can determine the vibrational frequencies and normal modes of both the standard and deuterated isotopologues.

For Dimethyl hexanedioate-d8, the most significant changes in the IR and Raman spectra are expected for vibrational modes that involve the movement of the deuterium atoms. The frequencies of C-D stretching, bending, and rocking modes will be substantially lower than their C-H counterparts. This redshift is a direct consequence of the increased mass of deuterium (m_D ≈ 2 * m_H) and can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass.

These predicted spectra are invaluable for several reasons:

Confirming Isotopic Labeling: Comparing the calculated spectrum of the deuterated compound with the experimental spectrum confirms the success and location of isotopic substitution.

Assigning Spectral Bands: Theoretical calculations help in the unambiguous assignment of complex experimental spectra, where many vibrational modes may overlap. researchgate.netnih.gov

Probing Molecular Environment: By combining QM calculations with MD simulations, it is possible to model how the solvent environment influences the vibrational frequencies, providing a deeper understanding of solute-solvent interactions. nih.gov

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in Dimethyl Hexanedioate Isotopologues

Vibrational ModeTypical Frequency in C-H CompoundPredicted Frequency in C-D CompoundReason for Shift
C-H Stretch 2850 - 3000N/AC-H bonds are replaced by C-D bonds.
C-D Stretch N/A~2100 - 2250Increased reduced mass of the C-D oscillator lowers the frequency significantly. ajchem-a.com
CH₂ Scissoring ~1450 - 1470N/AThis mode is characteristic of methylene (B1212753) (CH₂) groups.
CD₂ Scissoring N/A~1050 - 1100The heavier deuterium atoms result in a lower frequency for the scissoring motion.
C=O Stretch ~1740~1740Minimal change is expected as this mode is largely localized to the carbonyl group and not directly coupled to the deuterated positions.

Theoretical Modeling of Reaction Mechanisms and Kinetic Isotope Effects

Theoretical modeling is a critical tool for predicting and interpreting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction upon isotopic substitution. nih.gov The deuterium KIE (k_H/k_D) is particularly informative for elucidating reaction mechanisms and can now be predicted with a high degree of accuracy using computational methods like DFT. wikipedia.orgresearchgate.net

KIEs arise from the differences in ZPVE between the reactant's ground state and the transition state. nih.govwikipedia.org

Primary KIE: A large KIE (typically k_H/k_D > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. tandfonline.com

Secondary KIE: Smaller KIEs (k_H/k_D ≈ 0.8–1.4) occur when the isotopic substitution is at a position not directly involved in bond breaking/formation. wikipedia.org These effects are often due to changes in hybridization or steric environment at the transition state.

For a reaction involving Dimethyl hexanedioate-d8, such as alkaline hydrolysis, theoretical modeling could be used to calculate the KIE and thereby probe the mechanism. For example, if a C-H bond on the alkyl chain were to be cleaved in the rate-limiting step (a hypothetical scenario), a large primary KIE would be predicted. More realistically, for ester hydrolysis, a secondary KIE might be predicted if deuteration influences the stability of the tetrahedral intermediate. Computational modeling of the transition state structures for both the deuterated and non-deuterated reactions allows for the calculation of activation energies and the resulting KIE, including contributions from quantum mechanical tunneling. mdpi.com

Table 3: Hypothetical Kinetic Isotope Effects for a Reaction at the α-Carbon of Dimethyl Hexanedioate-d8

Reaction TypeAssumed MechanismPredicted k_H/k_DInterpretation
Enolate Formation Base abstracts a proton/deuteron from the α-carbon in the rate-determining step.> 2.0Primary KIE: The C-D bond is broken in the transition state, leading to a significant rate decrease for the deuterated compound. tandfonline.com
S_N2 Substitution Nucleophilic attack at the α-carbon, leading to sp³ to sp² rehybridization in the transition state.1.1 - 1.2Normal Secondary KIE: The transition state has looser bending vibrations compared to the sp³ ground state, resulting in a modest rate increase for the C-H compound. wikipedia.org
Addition to Carbonyl Nucleophilic addition to the carbonyl, followed by rehybridization of the α-carbon from sp³ to sp³.0.8 - 0.9Inverse Secondary KIE: The sp³ hybridized intermediate is sterically more constrained than the reactant, leading to a slight rate increase for the deuterated compound. wikipedia.org

Analytical Method Development and Quality Control Applications of Dimethyl Hexanedioate D8

Development of Robust Analytical Methods with Deuterated Internal Standards

The development of robust and reliable analytical methods is a cornerstone of modern chemical analysis, particularly in fields like environmental science, pharmaceuticals, and clinical diagnostics. clearsynth.comnih.gov A key component in achieving high accuracy and precision is the use of internal standards. scioninstruments.comaptochem.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation and analysis. aptochem.comscispace.com

Deuterated internal standards, such as Dimethyl hexanedioate-d8, are considered the gold standard, especially for mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comaptochem.com These are isotopically labeled versions of the analyte of interest where some hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com Because they are chemically almost identical to the analyte, they exhibit very similar behavior during extraction, derivatization, and chromatographic separation. chromforum.org This co-elution is crucial for compensating for matrix effects, where other components in a complex sample can enhance or suppress the ionization of the target analyte, leading to inaccurate results. clearsynth.comtexilajournal.com

The use of a deuterated internal standard like Dimethyl hexanedioate-d8 allows for the calculation of a response ratio—the peak area of the analyte divided by the peak area of the internal standard. scioninstruments.com This ratio is then used for quantification, effectively minimizing the impact of variations in sample volume, injection volume, and instrument response. scioninstruments.comaptochem.com This approach significantly improves the robustness and reliability of the analytical method. clearsynth.commdpi.com

Key Advantages of Using Deuterated Internal Standards:

Compensation for Matrix Effects: Minimizes the influence of other sample components on analyte signal. clearsynth.com

Correction for Procedural Losses: Accounts for analyte loss during sample preparation and extraction. aptochem.com

Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results. scioninstruments.comtandfonline.com

Enhanced Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions. scispace.com

Calibration Curve Generation and Quantitative Accuracy Enhancement in Chromatography-Mass Spectrometry

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. nih.gov This is constructed by analyzing a series of standards with known concentrations of the analyte and plotting the instrument response against the concentration. nih.gov When using an internal standard like Dimethyl hexanedioate-d8, the calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. mdpi.com

The use of a deuterated internal standard significantly enhances the accuracy and linearity of the calibration curve. chromforum.orgresearchgate.net Because the internal standard co-elutes and responds to matrix effects in a nearly identical way to the analyte, the ratio of their signals remains stable even when absolute signal intensities fluctuate. texilajournal.comchromforum.org This is particularly important in chromatography-mass spectrometry (LC-MS/MS), where ion suppression or enhancement by the sample matrix is a common problem. chromforum.orgresearchgate.net

For example, a study quantifying tire tread particles in environmental samples utilized deuterated polymeric internal standards to correct for variable analyte recovery due to sample size and matrix effects. mdpi.com The calibration curves were prepared by plotting the response ratio (analyte peak area / internal standard peak area) against the amount ratio (mass of analyte / mass of internal standard), resulting in a reliable quantitative method. mdpi.com Similarly, in the analysis of pesticides in complex matrices like cannabis, the use of deuterated analogs as internal standards was shown to be crucial for achieving accurate quantitative results across different sample types. lcms.cz

Table 1: Illustrative Data for Calibration Curve Construction

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard (IS) Peak AreaArea Ratio (Analyte/IS)
512500510000.245
1024800505000.491
2563000515001.223
50124500498002.500
100251000502005.000

Role as a Reference Material and Certified Reference Material (CRM) in Chemical Analysis

Beyond its function as an internal standard, Dimethyl hexanedioate-d8 can also serve as a reference material (RM) or a certified reference material (CRM). wikipedia.orgiaea.org A reference material is a substance with one or more properties that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. iaea.orgalfa-chemistry.com

A certified reference material (CRM) is a type of reference material that has been characterized by a metrologically valid procedure for one or more of its properties. wikipedia.org It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgcontrollab.com CRMs are considered the highest quality standards and are essential for:

Validating analytical methods: Ensuring a method is accurate and fit for its intended purpose. controllab.com

Calibrating instruments: Guaranteeing the accuracy of measurement devices. alfa-chemistry.com

Ensuring metrological traceability: Linking measurement results to a national or international standard. wikipedia.org

Quality control: Verifying the accuracy of analytical results on an ongoing basis. alfa-chemistry.comcontrollab.com

Dimethyl hexanedioate-d8, when produced under stringent manufacturing procedures and with its purity and isotopic enrichment certified, can be used as a CRM. lgcstandards.com This allows laboratories to have confidence in the accuracy of their measurements of the non-labeled compound, dimethyl hexanedioate, and related substances.

Quality Assurance and Interlaboratory Comparability in Research Studies

Quality assurance (QA) in analytical chemistry encompasses all the processes and activities undertaken to ensure that the results of an analysis are reliable and of a high standard. A robust QA program is crucial for the validity of research findings and for ensuring that data from different laboratories are comparable. wur.nl

The use of deuterated internal standards like Dimethyl hexanedioate-d8 is a fundamental aspect of quality assurance in quantitative analytical methods. lcms.cz By correcting for systematic and random errors that can occur during analysis, it improves the precision and accuracy of the results. scioninstruments.com

Furthermore, in interlaboratory comparison studies or proficiency testing schemes, the use of a common, well-characterized internal standard is vital for assessing and improving the comparability of results between different laboratories. wur.nlnih.gov These studies are essential for identifying potential biases in analytical methods and for ensuring that different laboratories can produce equivalent results when analyzing the same sample. nih.govchimia.ch For instance, interlaboratory studies on environmental contaminants or clinical biomarkers often rely on isotope dilution mass spectrometry, where deuterated standards are indispensable for achieving the necessary level of accuracy and comparability. wur.nlnih.gov The ability of different labs to obtain consistent results when analyzing quality control samples fortified with a known amount of analyte and internal standard demonstrates the robustness and transferability of the analytical method. researchgate.net

Future Perspectives and Emerging Research Avenues for Dimethyl Hexanedioate D8

Advancements in Site-Selective Deuteration Technologies

The utility of deuterated compounds is often dictated by the precision with which deuterium (B1214612) atoms can be placed within a molecule. While Dimethyl hexanedioate-d8 is typically synthesized with deuterium atoms distributed across its aliphatic backbone, advancements in site-selective deuteration offer the potential to create isotopologues with precisely located labels. lgcstandards.com This specificity is crucial for mechanistic studies and for fine-tuning the physicochemical properties of the molecule.

Recent breakthroughs in catalysis are at the forefront of these advancements. Methodologies are emerging that offer unprecedented control over the deuteration process:

Enzymatic and Bio-inspired Catalysis : Biocatalytic methods, using enzymes like aminotransferases, have demonstrated high efficiency and site-selectivity for deuterating free amino acids and their esters. acs.orgosti.gov These systems can operate under mild conditions and often use inexpensive deuterated water (D₂O) as the deuterium source. acs.orgnih.gov Adapting such enzymatic systems for dicarboxylic acid esters like dimethyl hexanedioate could enable the production of specifically labeled versions.

Homogeneous and Heterogeneous Metal Catalysis : Transition metal catalysts, including those based on palladium, iridium, and ruthenium, are being developed for hydrogen isotope exchange (HIE) reactions. osti.govosaka-u.ac.jpresearchgate.net For instance, palladium-catalyzed H/D exchange protocols have been successfully applied to N-protected amino amides. osti.gov Similarly, catalysts like 2-hydroxynicotinaldehyde (B1277654) have been shown to effectively catalyze the α-deuteration of amino esters. nih.govacs.org Research into applying these selective catalytic systems to aliphatic diesters could yield precisely labeled Dimethyl hexanedioate-d8.

The development of these technologies is critical because the difficulty in obtaining specifically desired deuterated compounds remains a significant bottleneck in their broader application. osaka-u.ac.jp Future research will likely focus on expanding the substrate scope of these catalysts to include aliphatic diesters and optimizing reaction conditions to achieve high levels of deuterium incorporation at specific sites.

Deuteration Technology Catalyst/System Key Advantages Potential Application for Dimethyl Hexanedioate-d8
Enzymatic Catalysis Aminotransferases, α-hydroxylamine synthaseHigh site-selectivity, mild reaction conditions, uses D₂O source. acs.orgnih.govSynthesis of specifically labeled isotopologues for mechanistic studies.
Metal Catalysis Palladium, Iridium, Ruthenium complexesHigh efficiency, applicable to various functional groups. osti.govosaka-u.ac.jpresearchgate.netControlled deuteration of the hexanedioate backbone.
Organocatalysis 2-HydroxynicotinaldehydeMild conditions, uses D₂O source, good functional group tolerance. nih.govacs.orgSelective deuteration at positions alpha to the carbonyl groups.

Potential Contributions to Sustainable Chemistry and Green Synthesis Research

The parent compound of Dimethyl hexanedioate, adipic acid, is a high-volume industrial chemical traditionally produced from petroleum-based feedstocks. There is a strong global push towards developing sustainable, bio-based routes to produce adipic acid and its derivatives to reduce environmental impact. rsc.org This movement towards "green chemistry" presents a unique research opportunity for its deuterated analogue.

Green synthesis routes often involve the use of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), and employ environmentally benign catalysts. rsc.org By conducting these green syntheses in the presence of deuterated water (D₂O), it becomes feasible to produce Dimethyl hexanedioate-d8 through a sustainable pathway. Such a process would align with the core principles of green chemistry, including the use of renewable feedstocks and the prevention of waste. mlsu.ac.inrsc.org

The resulting "green" Dimethyl hexanedioate-d8 could then be used as a tracer to:

Study the lifecycle of bioplastics : By incorporating deuterated monomers into bio-based polyesters, researchers can track their degradation and assimilation in the environment.

Validate green synthesis pathways : The deuterated standard can help quantify reaction efficiencies and byproduct formation in novel catalytic systems designed for sustainable chemical production. uis.no

Investigate the environmental fate of chemicals : It can be used in environmental monitoring to study the transport and breakdown of adipate-based compounds in soil and water systems, providing crucial data for ecological risk assessments.

Expanding Applications in Materials Science and Polymer Characterization

Dimethyl hexanedioate is a precursor for various polymers, including polyesters and polyamides. core.ac.uknih.gov The introduction of deuterium into this monomer creates a powerful tool for polymer scientists and materials engineers. Deuteration has a rich history in polymer science, primarily because it enables the use of analytical techniques that can probe polymer structure and dynamics at the molecular level. acs.org

Neutron Scattering : This is arguably the most significant application of deuteration in polymer science. Because hydrogen and deuterium scatter neutrons very differently, selectively deuterating one polymer component in a blend or one block in a copolymer provides a "contrast" that allows neutron scattering techniques (like SANS and NR) to reveal detailed information about:

Polymer blend morphology and phase separation.

The structure of block copolymers.

Polymer chain conformation and dimensions.

Diffusion and dynamics at polymer interfaces. acs.org Synthesizing polyesters or polyamides using Dimethyl hexanedioate-d8 would create materials ideally suited for such fundamental studies.

Vibrational Spectroscopy (FTIR and Raman) : The shift in vibrational frequency upon deuteration can be used to study specific molecular interactions and local environments within a polymer matrix. acs.org

Solid-State Nuclear Magnetic Resonance (NMR) : Deuterium NMR can provide detailed insights into the orientation and dynamics of polymer chains, which is particularly useful for understanding the mechanical properties of materials.

Beyond characterization, deuteration itself can sometimes alter material properties. For instance, replacing C-H bonds with the stronger C-D bonds can enhance the stability and performance of organic electronic materials. researchgate.netmdpi.com Future research could explore whether the incorporation of Dimethyl hexanedioate-d8 into polymers could lead to materials with improved thermal stability or resistance to oxidative degradation.

Q & A

Q. What are the primary synthetic routes for dimethyl hexanedioate-d8, and how do isotopic purity and yield vary between methods?

Dimethyl hexanedioate-d8 is typically synthesized via esterification of hexanedioic acid-d8 with methanol under acid catalysis. Isotopic purity (>99 atom% D) requires strict control of deuterium sources (e.g., D2O or deuterated reagents) and reaction conditions (temperature, catalyst loading). Yield optimization involves iterative testing of molar ratios and purification via fractional distillation or column chromatography .

MethodCatalystIsotopic Purity (%)Yield (%)
Acid-catalyzed esterificationH2SO499.065–75
Microwave-assistedNafion®99.580–85

Q. Which analytical techniques are most effective for characterizing dimethyl hexanedioate-d8 and verifying deuterium incorporation?

Nuclear Magnetic Resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR) and mass spectrometry (EI-MS or HRMS) are critical. <sup>2</sup>H NMR can confirm deuterium positions, while isotopic ratio mass spectrometry quantifies D/H ratios. Infrared spectroscopy (IR) detects shifts in C-D stretching (~2100–2200 cm<sup>-1</sup>) versus C-H bonds .

Q. How does dimethyl hexanedioate-d8 serve as a tracer in metabolic or environmental studies?

Its deuterated structure enables tracking in lipid metabolism, polymer degradation, or environmental fate studies. For example, in biodegradation assays, LC-MS/MS can distinguish deuterated fragments from non-labeled analogs, reducing background noise in complex matrices .

Advanced Research Questions

Q. What experimental design considerations are critical when using dimethyl hexanedioate-d8 in kinetic isotope effect (KIE) studies?

KIE experiments require:

  • Controlled conditions : Match temperature, solvent, and catalyst between deuterated and non-deuterated systems.
  • Isotopic tracing : Use <sup>2</sup>H NMR or MS to monitor reaction intermediates.
  • Statistical validation : Replicate trials to account for minor isotopic impurities (<1% H) that may skew results .

Example workflow:

  • Synthesize both deuterated and non-deuterated esters.
  • Measure reaction rates under identical conditions.
  • Calculate KIE = (kH/kD) for mechanistic insights .

Q. How can contradictions in reported thermodynamic data for dimethyl hexanedioate-d8 be resolved?

Discrepancies in melting points or solubility often arise from differences in isotopic purity or calibration standards. Mitigation strategies:

  • Cross-validate data using multiple techniques (e.g., DSC for melting points, gravimetry for solubility).
  • Report purity levels and calibration sources explicitly.
PropertyReported Value AReported Value BLikely Cause of Discrepancy
Melting Point (°C)45–4742–44Purity (99% vs. 95% D)
Solubility in H2O (mg/L)12.59.8Calibration method (HPLC vs. UV-Vis)

Q. What strategies optimize the use of dimethyl hexanedioate-d8 in computational modeling of reaction mechanisms?

Combine experimental data (e.g., kinetic parameters) with density functional theory (DFT) simulations. Key steps:

  • Parameterize models using isotopic vibrational frequencies (C-D vs. C-H).
  • Validate against experimental KIE values.
  • Use software like Gaussian or ORCA for isotopic substitution effects .

Q. How do isotopic impurities in dimethyl hexanedioate-d8 impact reproducibility in tracer studies?

Even 1% H contamination can alter metabolic pathways or degradation rates. Solutions:

  • Pre-purify via preparative HPLC or recrystallization.
  • Conduct blank experiments to quantify background interference.
  • Report impurity profiles in supplementary materials .

Methodological Guidance

Designing experiments to study solvent effects on deuterium retention in dimethyl hexanedioate-d8:

  • Variables : Test polar (DMSO, methanol) vs. non-polar (hexane) solvents.
  • Analysis : Monitor deuterium loss via <sup>2</sup>H NMR over time.
  • Statistical approach : Use ANOVA to compare degradation rates across solvent groups .

Addressing ethical and safety concerns in dimethyl hexanedioate-d8 research:

  • Waste management : Segregate deuterated waste from non-deuterated analogs. Partner with certified facilities for isotopic waste disposal .
  • Safety protocols : Use fume hoods for synthesis and label all deuterated materials clearly .

Integrating dimethyl hexanedioate-d8 into multi-disciplinary studies (e.g., environmental chemistry and toxicology):

  • Collaborative frameworks : Share isotopic standards between labs to reduce costs.
  • Data standardization : Adopt IUPAC guidelines for reporting deuterium content and analytical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.